2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one
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Overview
Description
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the flavonoid family. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and hydroxyl groups at positions 5 and 7 on the chromen-4-one structure. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylboronic acid and 5,7-dihydroxy-4H-chromen-4-one.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylphenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a methyl group instead of bromine.
2-(4-Nitrophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
152969-70-5 |
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Molecular Formula |
C15H9BrO4 |
Molecular Weight |
333.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
InChI Key |
WZIDCTPTSYWUCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Br |
Origin of Product |
United States |
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